Product packaging for Butirosin sulfate(Cat. No.:CAS No. 37330-37-3)

Butirosin sulfate

Cat. No.: B10859646
CAS No.: 37330-37-3
M. Wt: 787.8 g/mol
InChI Key: IUQWHBUMCWSQIM-OXNIXSIASA-N
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Description

Butirosin sulfate is a water-soluble aminoglycoside antibiotic complex originally isolated from fermentation filtrates of Bacillus circulans . It consists of two main components, Butirosin A and B, both of which exhibit activity against a range of Gram-positive and some Gram-negative bacteria . The primary research significance of butirosin lies not only in its inherent antibacterial properties but also in its unique structural feature: a (2S)-4-amino-2-hydroxybutyrate (AHBA) side chain acylating the C-1 amine of its 2-deoxystreptamine (2-DOS) core . This AHBA moiety was a groundbreaking discovery, as it was found to confer resistance against several bacterial aminoglycoside-modifying enzymes, a common mechanism of antibiotic resistance . The study of butirosin's biosynthesis has revealed sophisticated enzymatic pathways. The AHBA side chain is derived from L-glutamate and assembled through a pathway involving intermediates tethered to a specific acyl carrier protein (ACP), suggesting a potential example of protective-group chemistry in biosynthesis . Furthermore, a key step in the formation of the 2-deoxystreptamine core is catalyzed by BtrN, a radical S-adenosylmethionine (SAM) dehydrogenase that operates via a unique radical mechanism . The most impactful application of butirosin in modern research is as a structural template for designing improved semisynthetic antibiotics. The discovery of its protective AHBA side chain led to the successful development of several clinically valuable drugs. Most notably, the semisynthetic addition of the AHBA group to kanamycin A resulted in the creation of amikacin, a widely used antibiotic with enhanced activity against resistant strains . Similarly, the modification of dibekacin with the AHBA side chain produced arbekacin (habekacin), another important agent in the fight against resistant bacteria . Consequently, this compound serves as a critical reference compound and a tool for researchers investigating aminoglycoside biosynthesis, mechanisms of bacterial resistance, and the rational design of next-generation antibiotics. This product is strictly for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H49N5O22S2 B10859646 Butirosin sulfate CAS No. 37330-37-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37330-37-3

Molecular Formula

C21H49N5O22S2

Molecular Weight

787.8 g/mol

IUPAC Name

4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate

InChI

InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1

InChI Key

IUQWHBUMCWSQIM-OXNIXSIASA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Molecular Mechanism of Action of Butirosin Sulfate

Interaction with Bacterial Ribosomes

The primary intracellular target of butirosin (B1197908) sulfate (B86663) is the bacterial ribosome. mcmaster.ca Aminoglycosides, as a class, exert their antibiotic effects by binding to specific sites on the ribosome, which leads to a cascade of events that ultimately inhibit bacterial growth. nih.govmdpi.com This interaction is selective for bacterial ribosomes, which differ structurally from their eukaryotic counterparts.

Butirosin sulfate specifically binds to the 30S ribosomal subunit, a smaller component of the 70S bacterial ribosome. mcmaster.canih.gov This binding is a critical first step in its mechanism of action. The 30S subunit plays a crucial role in the initiation of protein synthesis and in ensuring the correct pairing between the codons on the mRNA and the anticodons on the transfer RNA (tRNA). nih.gov The interaction of aminoglycosides with the 30S subunit is a well-established principle of their antibacterial activity. nih.govnih.govresearchgate.net The binding occurs at a specific region known as the aminoacyl-tRNA site, or A-site. nih.govresearchgate.netresearchgate.net

Upon binding to the 30S subunit, this compound induces a significant disruption in the fidelity of translation. mcmaster.caresearchgate.net This binding causes a conformational change in the A-site, which impairs the ribosome's ability to accurately decode the mRNA sequence. nih.gov Consequently, the ribosome is prone to misreading mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. mcmaster.canih.govnih.gov

This synthesis of aberrant, non-functional, or potentially harmful proteins disrupts essential cellular processes, contributing to bacterial cell dysfunction and death. nih.govnih.gov The initial interaction and subsequent misreading can lead to the insertion of these faulty proteins into the cell membrane, which increases membrane permeability. nih.gov This, in turn, facilitates the uptake of more antibiotic molecules, amplifying the effect and leading to a complete shutdown of protein synthesis. nih.gov

Table 1. Effects of this compound Binding on Bacterial Protein Synthesis
EventDescriptionConsequence
Binding to 30S SubunitThis compound binds to the A-site within the 30S ribosomal subunit. mcmaster.canih.govInitiates the cascade of inhibitory actions.
Conformational ChangeThe binding induces a change in the structure of the ribosomal A-site. nih.govImpairs the ribosome's proofreading or decoding function.
mRNA MisreadingThe ribosome fails to correctly match tRNA anticodons with mRNA codons. mcmaster.canih.govIncorrect amino acids are incorporated into the peptide chain.
Inhibition of Protein SynthesisProduction of aberrant proteins and eventual cessation of translation. mcmaster.canih.govDisruption of cellular functions and eventual cell death.

The binding site for this compound on the 30S subunit is located on the 16S ribosomal RNA (rRNA) molecule. nih.govnih.govresearchgate.net The 16S rRNA is a critical structural and functional component of the 30S subunit, directly involved in the decoding process. nih.gov Aminoglycosides bind to a highly conserved region of the 16S rRNA within the A-site, specifically within a region known as helix 44 (h44). mdpi.comresearchgate.net

Research on related aminoglycosides has identified key nucleotides that are crucial for this interaction. researchgate.net These include nucleotides A1492 and A1493, which are "flipped out" from their normal position upon antibiotic binding. researchgate.net This conformational change mimics the state of the ribosome when a correct codon-anticodon pair is formed, thus tricking the ribosome and stabilizing the binding of a mismatched tRNA. nih.govresearchgate.net Another critical nucleotide, A1408, is specific to prokaryotic ribosomes and is a key determinant for the selective toxicity of aminoglycosides. researchgate.net The interaction of this compound with this specific rRNA site is the molecular basis for its ability to cause translational misreading and inhibit bacterial protein synthesis. mcmaster.canih.gov

Table 2. Key Molecular Components in this compound's Mechanism of Action
ComponentRoleReference
30S Ribosomal SubunitThe smaller subunit of the bacterial ribosome; the primary target of this compound. mcmaster.canih.gov
16S rRNAThe RNA component of the 30S subunit that contains the antibiotic binding site. nih.govnih.govresearchgate.net
A-site (Aminoacyl-tRNA site)The specific region on the ribosome where this compound binds and where decoding occurs. nih.govresearchgate.netresearchgate.net
Helix 44 (h44)A specific structural domain within the 16S rRNA that forms a major part of the A-site binding pocket for aminoglycosides. mdpi.comresearchgate.net
Nucleotides A1492 & A1493Key rRNA bases that are displaced upon antibiotic binding, leading to misreading. researchgate.net

Compound Reference Table

Table 3. Chemical Compounds Mentioned in the Article
Compound Name
(S)-4-amino-2-hydroxybutyrate (AHBA)
Amikacin (B45834)
Arbekacin
Butirosin A
Butirosin B
This compound
Gentamicin (B1671437)
Neamine
Neomycin
Paromomycin
Ribostamycin
Streptomycin

Bacterial Resistance Mechanisms Against Butirosin Sulfate

Role of Aminoglycoside-Modifying Enzymes (AMEs)

The most prevalent mechanism of resistance to aminoglycoside antibiotics in clinical settings is the enzymatic modification of the drug molecule. nih.gov Bacteria produce aminoglycoside-modifying enzymes (AMEs) that covalently modify the antibiotic, diminishing its ability to bind to its ribosomal target. nih.gov These enzymes are typically categorized into three main families: N-Acetyltransferases (AACs), O-Phosphotransferases (APHs), and O-Adenylyltransferases (ANTs). nih.govmdpi.com

N-Acetyltransferases (AACs)

N-Acetyltransferases catalyze the transfer of an acetyl group from acetyl-Coenzyme A to an amino group on the aminoglycoside. mdpi.com While the AHBA side chain of butirosin (B1197908) offers protection against several AMEs, certain AAC enzymes can still recognize and modify it. For instance, NMR spectroscopy and molecular modeling studies have provided insights into the conformation of butirosin A when bound to AAC(6')-Ii. nih.gov The AAC(3) enzymes are known to confer resistance to antibiotics like gentamicin (B1671437) and kanamycin (B1662678). mdpi.com

O-Phosphotransferases (APHs)

O-Phosphotransferases are a significant cause of aminoglycoside resistance, often leading to high levels of resistance by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.govmdpi.com Butirosin, despite its protective AHBA side chain, is susceptible to inactivation by certain APH enzymes. Specifically, 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa], found in many gram-positive bacteria, can inactivate butirosin by phosphorylation. nih.govnih.gov The crystal structure of APH(3')-IIIa in complex with butirosin A has revealed that the enzyme's flexible antibiotic-binding loop is key to accommodating structurally diverse substrates like butirosin. nih.gov

O-Adenylyltransferases (ANTs)

O-Adenylyltransferases, also known as nucleotidyltransferases, inactivate aminoglycosides by transferring an adenyl group from ATP to a hydroxyl group on the antibiotic. mdpi.com One of the most prevalent aminoglycoside resistance enzymes in Gram-negative pathogens is ANT(2″)-Ia, which confers resistance to gentamicin, tobramycin, and kanamycin. nih.gov The enzymatic action of ANTs, like other AMEs, reduces the affinity of the drug for the bacterial ribosome. nih.gov

Butirosin's AHBA Side Chain in Circumventing AME-Mediated Resistance

The defining feature of butirosin is its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the N1 position of the 2-deoxystreptamine (B1221613) ring. nih.govresearchgate.net This unique structural element provides a natural defense mechanism, protecting the antibiotic from inactivation by a number of common AMEs. researchgate.netnih.govelsevier.com The presence of the AHBA group sterically hinders the binding of many resistance enzymes, allowing butirosin to retain its bactericidal properties against certain resistant strains. nih.govnih.gov The success of this natural protective group has inspired the development of semisynthetic aminoglycosides, such as amikacin (B45834), which incorporates the AHBA side chain to overcome resistance. nih.govnih.gov

Structural Basis of AME-Mediated Inactivation and Resistance Bypass

The crystal structure of APH(3')-IIIa in complex with butirosin A has provided a detailed understanding of how this enzyme inactivates the antibiotic. nih.gov The structure reveals that butirosin A binds to the enzyme in a manner similar to other 4,5-disubstituted aminoglycosides. nih.gov A key feature of the enzyme is a flexible antibiotic-binding loop that allows it to accommodate a variety of substrates, including butirosin with its bulky AHBA side chain. nih.govnih.gov This structural insight suggests that further derivatization of the AHBA group could lead to new aminoglycoside variants that can evade inactivation by resistance enzymes while maintaining their ability to bind to the ribosomal A site. nih.gov

Other Mechanisms: Chromosomal Mutations and Efflux Pumps

Beyond enzymatic modification, bacteria can develop resistance to aminoglycosides through other mechanisms. These include chromosomal mutations that alter the ribosomal target site, reducing the antibiotic's binding affinity. respiratory-therapy.com Additionally, bacteria can utilize efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular target. mdpi.combiorxiv.org The genes encoding these efflux pumps are often located on the chromosome, and their overexpression can lead to reduced antibiotic susceptibility. mdpi.comnih.gov While AMEs are the most common cause of resistance, these alternative mechanisms can also contribute to the decreased efficacy of butirosin sulfate (B86663) in some bacterial strains.

Structural Analogs and Structure Activity Relationship Sar Studies of Butirosin Sulfate

Design and Synthesis of Butirosin (B1197908) Analogs

The complex structure of aminoglycosides presents challenges for selective modification. However, both enzymatic and chemical approaches have been successfully employed to create a diverse range of butirosin and related aminoglycoside analogs mdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net.

Enzymatic synthesis offers a regioselective and often more efficient route to generate novel aminoglycoside analogs compared to traditional chemical methods frontiersin.orgnih.gov. The natural biosynthesis of butirosin involves specific enzymes, such as BtrH and BtrG, which introduce the (S)-4-amino-2-hydroxybutyric acid (AHBA) substituent at the C1-amine position frontiersin.org. This AHBA moiety is recognized as a key structural element that confers protection against several common AMEs frontiersin.org.

Research into enzymatic modifications of other aminoglycosides, like amikacin (B45834), provides a framework for butirosin analog development. For instance, enzymes such as AAC(6′)-APH(2″) and GenN have been used to synthesize amikacin analogs with modifications at the C6′ and C3″ amino groups frontiersin.orgnih.govresearchgate.net. These modifications, such as 6′-N-acylation and 3″-N-methylation, have yielded analogs with enhanced antibacterial activity against multidrug-resistant bacteria frontiersin.orgnih.gov. Mutational biosynthesis, a process that combines genetic manipulation with fermentation, has also been employed to produce butirosin analogs, such as 6'-N-methylbutirosins (NMB) and 3',4'-dideoxy-6'-C-methylbutirosins (DCB) nih.gov.

Chemical modification represents a well-established strategy for developing semisynthetic aminoglycosides with improved properties mdpi.commdpi.comresearchgate.net. A prime example is amikacin, synthesized by acylating the C1 amino group of kanamycin (B1662678) A with the AHBA side chain, which significantly enhances its resistance to enzymatic inactivation mdpi.com. Similarly, butirosin B has been synthesized through chemical routes involving selective protection and deprotection strategies researchgate.net.

Other chemical modifications explored include the deoxygenation of hydroxyl groups, such as the 3′/3′,4′-OH groups, which has led to compounds with increased affinity for ribosomal RNA and enhanced resistance against certain enzymes mdpi.com. Synthesizing analogs with modifications at specific positions, like the 6'-N-(2-hydroxyethyl) group, can restore activity against aminoglycoside acetyltransferases (AAC(6')) researchgate.net. Furthermore, the creation of 3',4'-dideoxy derivatives, such as dibekacin (B1670413) analogs, has demonstrated activity against aminoglycoside-resistant bacteria researchgate.net. The synthesis of butirosin analogs like 3',4'-dideoxy-6'-N-methylbutirosins (DMB) has also been achieved, showing improved activity against resistant strains nih.gov.

Elucidation of Structure-Activity Relationships

Understanding how specific structural alterations affect butirosin's antibacterial efficacy and its interaction with bacterial ribosomes is crucial for rational drug design. SAR studies have identified key positions and functional groups critical for activity and resistance evasion.

The C1-amine position, particularly the (S)-4-amino-2-hydroxybutyric acid (AHBA) substituent found in butirosin and amikacin, plays a significant role in conferring resistance to aminoglycoside-modifying enzymes (AMEs) frontiersin.orgmdpi.com. This moiety acts as a natural defense mechanism, protecting the antibiotic from inactivation by enzymes like acetyltransferases frontiersin.org. Modifications at the C1-amine have been a successful strategy for developing semisynthetic aminoglycosides with enhanced activity against resistant bacterial strains frontiersin.org. For instance, amikacin's C1-amine modification makes it refractory to many AMEs mdpi.com. Analogs like 6'-N-methylbutirosins (NMB) and 3',4'-dideoxy-6'-N-methylbutirosins (DMB) have shown improved activity against butirosin-resistant organisms harboring specific acetylating enzymes, such as AAC(6')-I and AAC(6')-IV, and phosphorylating enzymes like APH(3')-II nih.govnih.gov.

Modifications at the C6′ and C3″ positions are also critical for enhancing the efficacy of aminoglycoside antibiotics and overcoming resistance mechanisms frontiersin.orgnih.gov. Studies have shown that modifications at the C6′ or C3″-amino groups can lead to novel analogs with improved pharmacological properties frontiersin.orgnih.gov. For example, 6′-N-acyl-3″-N-methylated amikacin analogs have demonstrated enhanced antibacterial activity against multidrug-resistant Gram-negative bacteria frontiersin.orgnih.gov. The presence of a methyl group at the C6′ position has been found to be effective in improving termination suppression activity and potentially reducing toxicity in some aminoglycosides nih.gov. Comparative studies on gentamicin (B1671437) congeners suggest that a basic nitrogen at the 6′-position is more important for activity than one at the 2′-position acs.org.

Aminoglycosides exert their bactericidal effect by binding to specific sites within the 16S rRNA of the bacterial 30S ribosomal subunit, primarily in the decoding A-site mdpi.compnas.orgnih.govnih.govoup.comacs.orgnih.govdiva-portal.org. This binding disrupts protein synthesis by causing misreading of messenger RNA (mRNA) and inhibiting translocation oup.comacs.orgdiva-portal.org. The precise interactions between the aminoglycoside molecule and the rRNA are highly dependent on the drug's structure. For 2-deoxystreptamine-containing aminoglycosides, specific interactions involving ring-I with conserved rRNA residues like G1491 and A1493 are crucial, leading to conformational changes that facilitate mRNA misreading oup.com. The equatorial hydroxyl group at the 6′-position has been noted as important for enhanced ribosomal activity mdpi.com. Furthermore, neomycin-class aminoglycosides require rings I and II for their specific binding to rRNA acs.org. Different classes of aminoglycosides, such as those linked at the 4,5- or 4,6-positions, may recognize distinct rRNA conformations, influencing their binding affinity and mechanism of action nih.gov. The structural integrity and specific functional groups of the aminoglycoside molecule are thus paramount for its ability to bind effectively to the ribosome and elicit its antibacterial effect.

In Vitro Antimicrobial Spectrum and Comparative Efficacy Research

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

Butirosin (B1197908) has demonstrated significant inhibitory and, in some cases, bactericidal properties against a broad array of pathogenic bacteria. nih.govnih.gov Its spectrum of activity encompasses both gram-positive and gram-negative organisms. asm.orgnih.govnih.govnih.gov Research indicates its effectiveness against strains of Staphylococcus aureus and Streptococcus pyogenes, as well as numerous pathogenic gram-negative species. nih.govnih.gov These include members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govnih.govnih.gov

The activity of butirosin can be influenced by the testing environment. For instance, it is more active in Mueller-Hinton broth compared to agar. nih.gov Similar to other aminoglycosides, its efficacy is reduced in acidic conditions and under anaerobic environments. nih.gov

Activity Against Specific Bacterial Pathogens of Interest

A particularly noteworthy aspect of butirosin's antimicrobial profile is its pronounced in vitro activity against Pseudomonas aeruginosa. nih.govnih.govnih.govnih.gov This includes effectiveness against clinical isolates that have developed resistance to other aminoglycosides like gentamicin (B1671437). nih.govnih.gov This specific activity against a pathogen known for its resistance mechanisms makes butirosin a subject of significant interest. nih.govnih.govnih.gov

Butirosin exhibits strong activity against a wide range of pathogenic species within the Enterobacteriaceae family. nih.govnih.gov Documented susceptible organisms include:

Escherichia coli nih.govnih.gov

Klebsiella pneumoniae nih.govnih.gov

Proteus mirabilis nih.govnih.gov

Proteus vulgaris nih.govnih.gov

Salmonella enteritidis nih.govnih.gov

Salmonella typhimurium nih.govnih.gov

Shigella flexneri nih.govnih.gov

Shigella sonnei nih.govnih.gov

Enterobacter aerogenes nih.govnih.gov

This broad coverage highlights its potential utility in treating infections caused by these common gram-negative pathogens.

In addition to its gram-negative activity, butirosin is also effective against significant gram-positive pathogens. nih.govnih.gov Studies have confirmed its inhibitory action against Staphylococcus aureus and Streptococcus pyogenes. nih.govnih.gov The activity extends to strains of S. aureus that are resistant to other antibiotics, although specific data on the extent of this activity is an area of ongoing research.

Comparative Studies with Other Aminoglycosides (e.g., Gentamicin, Kanamycin (B1662678), Neomycin)

Comparative in vitro studies have been conducted to evaluate the efficacy of butirosin relative to other established aminoglycosides. While gentamicin is often more potent on a weight-for-weight basis, butirosin has demonstrated a superior therapeutic ratio in some studies. nih.gov

A key finding is the variable cross-resistance between butirosin and gentamicin. nih.govnih.gov A number of bacterial strains that are highly resistant to gentamicin have shown moderate susceptibility to butirosin, indicating that butirosin may be effective where gentamicin is not. nih.govnih.gov

The table below presents a summary of Minimum Inhibitory Concentration (MIC) data for butirosin compared to other aminoglycosides against various bacterial strains. A lower MIC value indicates greater potency.

Interactive Table: Comparative MICs of Butirosin and Other Aminoglycosides (μg/ml)

Bacterial Strain Butirosin Gentamicin Kanamycin Neomycin
Pseudomonas aeruginosa 3.1 0.8 >100 >100
Escherichia coli 3.1 1.6 3.1 3.1
Klebsiella pneumoniae 1.6 0.8 1.6 3.1
Proteus mirabilis 6.2 3.1 3.1 6.2
Staphylococcus aureus 0.8 0.2 0.8 0.4

Data is illustrative and compiled from various in vitro studies. Actual MICs can vary between specific isolates.

Butirosin's unique structural features, particularly the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, are believed to contribute to its ability to evade some common bacterial resistance mechanisms that inactivate other aminoglycosides. researchgate.net

Synergistic Interactions of Butirosin Sulfate with Other Antimicrobial Agents

Methodologies for Investigating Synergism in vitro

Several in vitro methods are utilized to quantitatively and qualitatively assess the synergistic interactions between antimicrobial agents. These techniques are essential for the initial screening and characterization of potentially effective drug combinations in a laboratory setting. The most common methods include the checkerboard assay, which is used to determine the Fractional Inhibitory Concentration Index (FICI), and time-kill assays. researchgate.netnih.gov

The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents. mcmaster.canih.gov This technique involves preparing a series of dilutions of two drugs, both individually and in combination, in a microtiter plate. The concentration gradients of the two drugs are arranged in a checkerboard pattern. After incubation with a standardized inoculum of the test microorganism, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the inhibition of bacterial growth.

From the checkerboard results, the Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the nature of the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs of the two drugs. nih.govnih.gov

The interaction is typically interpreted as follows:

Synergism: FICI ≤ 0.5

No interaction (Indifference or Additive): 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Time-kill assays , also known as time-kill curve studies, provide a dynamic picture of the antimicrobial interaction over time. nih.gov In this method, a standardized bacterial suspension is exposed to the antimicrobial agents, both individually and in combination, at specific concentrations (often based on their MICs). At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), samples are taken, and the number of viable bacteria is determined by colony counting. nih.gov

Synergism in a time-kill assay is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared with the most active single agent at a specific time point. Antagonism is defined as a ≥ 2-log10 increase in bacterial count with the combination compared to the most active single agent. An additive or indifferent effect is a < 2-log10 change in bacterial count. nih.govnih.gov

While both methods are valuable, they assess synergy from different perspectives. The checkerboard assay measures the inhibition of growth, whereas the time-kill assay measures the rate of bacterial killing. nih.gov Discrepancies can exist between the results of these two methods. researchgate.net

Identification of Synergistic Combinations in Laboratory Models

The combination of aminoglycosides with beta-lactam antibiotics is a classic example of antimicrobial synergism. nih.gov In theory, beta-lactams, which inhibit bacterial cell wall synthesis, can increase the permeability of the bacterial cell wall to aminoglycosides, thereby facilitating their entry and access to their ribosomal target. scielo.br This enhanced uptake is believed to be a primary mechanism for their synergistic action against various bacteria. youtube.com

However, no specific in vitro studies or data tables demonstrating the synergistic effect of butirosin (B1197908) sulfate (B86663) with penicillins, cephalosporins, or other beta-lactam antibiotics could be identified in the searched literature.

Aminoglycosides have also been studied in combination with other classes of antimicrobials, such as glycopeptides (e.g., vancomycin) and fluoroquinolones. nih.govnih.gov The rationale for these combinations often involves targeting different bacterial processes to achieve a more potent antimicrobial effect. For instance, the combination of an aminoglycoside with a cell wall active agent like vancomycin (B549263) can be synergistic. nih.gov

Similarly, combinations with other protein synthesis inhibitors or agents affecting nucleic acid synthesis have been explored. However, specific laboratory findings and data tables for synergistic combinations of butirosin sulfate with these other antimicrobial classes are not available in the reviewed literature.

Theoretical Frameworks for Synergistic Action

The theoretical basis for the synergistic action of aminoglycosides, which would likely apply to this compound, primarily revolves around a few key mechanisms:

Enhanced Uptake: As mentioned, the most well-understood mechanism for synergy, particularly with cell wall active agents like beta-lactams and glycopeptides, is the increased intracellular concentration of the aminoglycoside. scielo.br By disrupting the integrity of the bacterial cell wall, the first agent facilitates the transport of the aminoglycoside across the cell membrane to its site of action, the ribosome. youtube.com

Sequential Blockade: This mechanism involves the inhibition of different steps in the same metabolic pathway by two drugs. While less commonly cited for aminoglycosides, this is a general principle of antimicrobial synergy.

Inhibition of Drug-Inactivating Enzymes: One drug may inhibit an enzyme that would otherwise inactivate the second drug. There is no specific evidence from the searched literature to suggest this mechanism is prominent for this compound combinations.

Induction of a Misfolded Protein-Mediated Killing Cascade: Some theories propose that the initial binding of aminoglycosides to the ribosome leads to the production of mistranslated proteins. These aberrant proteins may integrate into the cell membrane, altering its permeability and further enhancing the uptake of the aminoglycoside, leading to a self-potentiating cycle of cell death.

It is important to reiterate that while these are the general theoretical frameworks for aminoglycoside synergy, specific studies elucidating the precise mechanisms of synergistic action for this compound are not available in the public scientific literature based on the conducted searches.

Advanced Analytical Methodologies in Butirosin Sulfate Research

Spectroscopic Techniques for Structural Elucidation and Binding Studies (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Electron Paramagnetic Resonance (EPR))

Spectroscopic methods are fundamental in determining the three-dimensional structure of butirosin (B1197908) sulfate (B86663) and investigating its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) NMR spectroscopy has been pivotal in defining the precise structure and conformation of butirosin. Through the use of various homonuclear and heteronuclear 2D NMR methods, complete proton assignments for butirosin A have been achieved. nih.gov Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have provided insights into its spatial arrangement, revealing a stacking interaction between the xylose and 2,6-diamino-2,6-dideoxyglucose rings. nih.gov These studies also indicated that the 2-deoxystreptamine (B1221613) ring and its distinctive (S)-4-amino-2-hydroxybutyryl substituent extend away from the stacked rings, a key structural feature. nih.gov

Mass Spectrometry (MS) Mass spectrometry is a powerful tool for the analysis of butirosin and its precursors, often coupled with liquid chromatography (LC-MS). nih.gov This technique is essential for profiling sulfated metabolites and identifying them based on unique fragmentation patterns. frontiersin.org In the context of butirosin biosynthesis, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to analyze the products of enzymatic reactions, confirming the formation of key intermediates. nih.gov The analysis of sulfated compounds by MS/MS is driven by their ability to ionize readily and display distinctive fragmentation, which aids in their identification and structural characterization. frontiersin.org The development of new MS-based workflows allows for the untargeted and systematic profiling of sulfated metabolites in complex biological matrices. frontiersin.org

Table 1: Spectroscopic Techniques in Butirosin Research

Technique Application Key Findings References
2D NMR (e.g., NOESY) Structural and conformational analysis of butirosin A. Determined complete proton assignments and revealed a stacking arrangement between two of its sugar rings. nih.gov
HPLC-MS/MS Separation and identification of butirosin and its sulfated metabolites and intermediates. Enables quantitative analysis and characterization of enzymatic reaction products in biosynthetic studies. nih.govfrontiersin.orgmdpi.com

| MALDI-TOF MS | Analysis of sulfated glycosaminoglycans. | Allows for discrimination between sulfated isomers based on specific fragmentation patterns. | mdpi.com |

Electron Paramagnetic Resonance (EPR) While EPR spectroscopy is a valuable technique for studying molecules with unpaired electrons, such as radicals or certain metal complexes, its specific application to butirosin sulfate research is not extensively documented in available literature.

Chromatographic Techniques for Separation and Purification (e.g., High-Performance Liquid Chromatography (HPLC), Ion-Exchange Chromatography)

Chromatography is indispensable for the isolation, purification, and analysis of this compound from complex mixtures like fermentation broths.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for the analysis and purification of butirosin. nih.gov Due to the hydrophilic and positively charged nature of aminoglycosides, methods like ion-pairing reversed-phase HPLC are often employed for their separation. thermofisher.com Because butirosin lacks a strong UV chromophore, detection is typically achieved using universal detectors like Charged Aerosol Detectors (CAD) or by coupling the HPLC system to a mass spectrometer (MS). thermofisher.com HPLC methods have been developed for the robust separation of enzymatic sulfation reaction mixtures, which are directly compatible with mass spectrometry detection. nih.gov

Ion-Exchange Chromatography (IEC) Ion-exchange chromatography separates molecules based on their net charge and is a primary method for purifying butirosin. iajps.comnih.gov Historically, butirosin was first isolated from the fermentation filtrates of Bacillus circulans using ion-exchange resins. nih.gov This technique was also used to resolve the butirosin complex into its individual A and B isomers using Dowex resins. nih.gov IEC offers high resolving power and a large sample-handling capacity, making it exceptionally well-suited for the initial capture and purification of charged biomolecules like butirosin from crude extracts. nih.govfredhutch.org

Molecular Biology Techniques for Genetic Analysis and Engineering (e.g., Gene Disruption, Heterologous Expression, Genome Sequencing)

Molecular biology techniques have been crucial in deciphering the genetic blueprint for butirosin biosynthesis, enabling functional analysis of the enzymes involved.

Gene Disruption Gene disruption, or insertional mutagenesis, is a definitive method for determining the function of genes within a biosynthetic pathway. In the study of butirosin, this technique has been used to identify genes essential for its production. For example, the disruption of the btrB, btrC, btrD, and btrM genes in the butirosin gene cluster of Bacillus circulans led to the complete cessation of antibiotic production, confirming their critical roles in the biosynthetic pathway. nih.gov Similarly, interrupting the butB gene sequence also eliminated butirosin production, indicating its involvement. nih.gov

Heterologous Expression This technique involves transferring genes from the native producer organism into a more tractable host, such as Escherichia coli, to study enzyme function in isolation. uni-giessen.de Several enzymes from the butirosin pathway have been characterized this way. For instance, the btrC gene, which codes for 2-deoxy-scyllo-inosose (B3429959) synthase, was cloned and overexpressed in E. coli, allowing for the purification and in-vitro characterization of the enzyme. nih.govresearchgate.net This approach is fundamental to synthetic biology efforts aimed at engineering novel antibiotics. uni-giessen.deresearchgate.netnih.gov

Genome Sequencing Whole-genome sequencing of butirosin-producing organisms provides the complete genetic map for its biosynthesis. The sequencing of the Bacillus vitellinus NBRC 13296 genome revealed the entire butirosin biosynthetic gene cluster (BGC). mdpi.com This allows for a comparative analysis with BGCs from other producers like Niallia circulans and helps in understanding the evolution and diversity of the pathway. mdpi.com Furthermore, genome mining can uncover additional gene clusters encoding other secondary metabolites, highlighting the biosynthetic potential of the organism. mdpi.com

Table 2: Summary of Molecular Biology Techniques in Butirosin Research

Technique Purpose Example Application References
Gene Disruption Determine the function of specific genes in biosynthesis. Disruption of btrB, btrC, btrD, and btrM in B. circulans abolished antibiotic production. nih.gov
Heterologous Expression Isolate and characterize individual biosynthetic enzymes. Expression of btrC in E. coli to study 2-deoxy-scyllo-inosose synthase activity. nih.govresearchgate.net

| Genome Sequencing | Identify and analyze the complete biosynthetic gene cluster (BGC). | Sequencing of B. vitellinus to identify the butirosin BGC and mine for other metabolites. | mdpi.com |

Ribosomal Binding Assays and Target Interaction Studies

The antibacterial action of butirosin, like other aminoglycosides, stems from its ability to interfere with protein synthesis by binding to the bacterial ribosome.

The mechanism of action involves binding to the 30S ribosomal subunit, which causes errors in codon reading and disrupts protein synthesis. mdpi.com Ribosomal binding assays are employed to measure the affinity of an antibiotic for its target. These assays, such as radio-displacement assays, can quantify how effectively a compound binds to the ribosome by measuring its ability to displace a known radiolabeled ligand. nih.gov

These target interaction studies are vital for understanding structure-activity relationships. For butirosin, such studies help to explain how its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain contributes to its activity and allows it to evade certain bacterial resistance mechanisms. researchgate.netnih.gov By characterizing the interaction with the ribosome at a molecular level, researchers can better understand how butirosin functions and can guide the development of new, more potent antibiotics. nih.gov

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in butirosin sulfate biosynthesis, and how can they be experimentally validated?

  • Methodological Approach :

  • Step 1 : Identify core enzymes (e.g., BtrN, BtrG, BtrH) using genomic mining of Bacillus circulans .
  • Step 2 : Validate enzyme activity via in vitro assays (e.g., substrate-specific radiolabeling or HPLC-MS analysis of intermediates) .
  • Step 3 : Use X-ray crystallography (e.g., PDB ID 4R3U for BtrN) to confirm structural motifs critical for adenosylmethionine (AdoMet) radical chemistry .
    • Key Data :
  • BtrN catalyzes the radical-mediated C–C bond formation in the 2-deoxy-scyllo-inosose (DOI) precursor .
  • BtrH and BtrG enable N-acylation and side-chain modification, respectively .

Q. How does this compound exert its antibiotic activity against Gram-positive bacteria at the molecular level?

  • Methodological Approach :

  • Step 1 : Perform minimum lethal concentration (MLC) assays to quantify bactericidal activity .
  • Step 2 : Use fluorescence-based ribosome binding assays to confirm 16S rRNA targeting, a hallmark of aminoglycosides .
  • Step 3 : Validate resistance mechanisms (e.g., ribosomal methylation or acetyltransferase activity) via comparative genomics of resistant strains .
    • Key Data :
  • Butirosin disrupts protein synthesis by binding to the 30S ribosomal subunit, with MLC values ranging 2–8 µg/mL for susceptible strains .

Q. What analytical methods are recommended for quantifying sulfate content in this compound formulations?

  • Methodological Approach :

  • Step 1 : Use ion chromatography (IC) with conductivity detection for precise sulfate quantification .
  • Step 2 : Employ isotopic analysis (δ³⁴S) to distinguish sulfate from sulfide contamination, especially in samples with sulfide >0.01 mg/L .
    • Critical Consideration :
  • Sulfide removal via nitrogen stripping is essential to avoid isotopic interference in sulfur-rich matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different bacterial strains?

  • Methodological Approach :

  • Step 1 : Conduct meta-analysis of published MLC datasets (e.g., LOINC Panel 87927-0) to identify strain-specific variability .
  • Step 2 : Validate hypotheses using isogenic mutants (e.g., rpsL mutations altering ribosomal target sites) .
  • Step 3 : Apply weighted set enrichment analysis to correlate efficacy with bacterial metabolic pathways (e.g., lysine biosynthesis) .
    • Key Insight :
  • Discrepancies may arise from differential expression of resistance genes (e.g., aac(3) acetyltransferases) or ribosomal RNA methylation .

Q. What experimental strategies can enhance this compound’s activity against Gram-negative pathogens with intrinsic resistance?

  • Methodological Approach :

  • Step 1 : Modify the 1-N-AHB side chain via combinatorial biosynthesis (e.g., BtrH/BtrG enzymatic engineering) to improve membrane permeability .
  • Step 2 : Co-administer with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to test synergy .
  • Step 3 : Use liposomal encapsulation to bypass outer membrane barriers .
    • Key Data :
  • Enzymatic N-acylation increases hydrophobicity, enhancing penetration through Gram-negative membranes .

Q. How can genetic engineering optimize butirosin biosynthesis yields in heterologous hosts?

  • Methodological Approach :

  • Step 1 : Clone the btr gene cluster (e.g., btrN, btrG, btrH) into E. coli or Streptomyces expression systems .
  • Step 2 : Use CRISPR-Cas9 to knock out competing pathways (e.g., siderophore biosynthesis) .
  • Step 3 : Apply fed-batch fermentation with real-time metabolomics to optimize precursor flux (e.g., DOI, glutamine) .
    • Key Challenge :
  • Balancing cofactor availability (e.g., AdoMet for BtrN) in non-native hosts .

Q. What role does this compound play in modulating cancer stem cell pathways, and how can this be mechanistically validated?

  • Methodological Approach :

  • Step 1 : Perform Connectivity Map (CMap) analysis to identify pathway interactions (e.g., kinase inhibition, cytokine suppression) .
  • Step 2 : Use clonogenic assays to quantify reduction in breast cancer stem cell viability .
  • Step 3 : Validate in silico predictions (e.g., LPIA pathway-pathway interactions) with RNA-seq of treated cells .
    • Key Finding :
  • Butirosin’s CMap enrichment score (-0.821) suggests potent suppression of oncogenic signaling .

Data Contradiction Analysis

  • Example : Discrepancies in butirosin’s reported cytotoxicity toward eukaryotic cells.
    • Resolution Strategy :

Compare purity metrics (e.g., sulfate vs. free-base forms) across studies .

Replicate experiments under standardized conditions (e.g., serum-free media to avoid protein binding) .

Use isogenic cell lines to isolate off-target effects (e.g., mitochondrial ribosome binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.